2,6-二氟吡啶-3-胺

描述

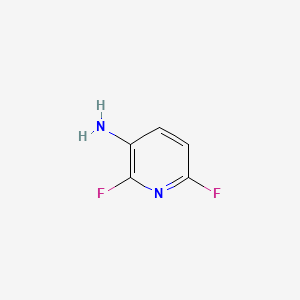

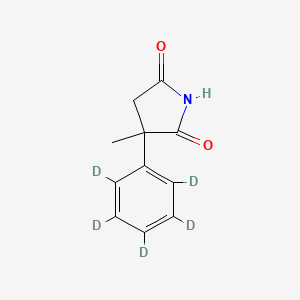

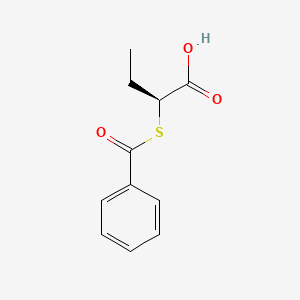

“2,6-Difluoropyridin-3-amine” is a chemical compound with the molecular formula C5H4F2N2 and a molecular weight of 130.10 . It is used as a reagent in the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which possesses antimycobacterial and antibacterial activity .

Molecular Structure Analysis

The InChI code for “2,6-Difluoropyridin-3-amine” is 1S/C5H4F2N2/c6-4-2-1-3 (8)5 (7)9-4/h1-2H,8H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“2,6-Difluoropyridin-3-amine” has a molecular weight of 130.10 . More detailed physical and chemical properties were not found in the retrieved papers.

科学研究应用

化学性质和络合物形成

2,6-二氟吡啶-3-胺是配位化学领域中一个备受关注的化合物,因为它具有形成具有迷人性质的复合物的潜力。研究已经审查了含吡啶基团的化合物的化学性质,重点介绍了它们在光谱学、磁性和电化学等各个领域的制备、性质和应用。这些化合物已被确定为具有与生物学和电化学活性相关的复合物的潜力,暗示了未来研究的方向,包括探索2,6-二氟吡啶-3-胺的未知类似物(Boča, Jameson, & Linert, 2011)。

环境和健康应用

氨基功能化吸附剂,其中可能包括2,6-二氟吡啶-3-胺的衍生物,已被确定为有效的材料,用于从水中去除持久性和有毒物质。具体地,在从市政水和废水中去除全氟烷基和多氟烷基物质(PFAS)方面的应用已经得到了批判性审查,展示了静电和疏水相互作用在吸附过程中的作用。这突显了氨基功能化化合物在水处理技术中的环境相关性(Ateia et al., 2019)。

生化分析和食品安全

在食品化学领域,生物胺(BAs)的分析由于其潜在毒性而具有重要意义。2,6-二氟吡啶-3-胺及其衍生物可能被牵涉到食品中BAs的测定方法中,强调了对敏感和准确的分析方法的需求。对BA测定的分析技术的审查强调了高效液相色谱(HPLC)的重要性,并突出了氨基功能化化合物在增强检测灵敏度方面的潜在作用(Önal, 2007)。

二氧化碳捕集和封存

氨基功能化金属-有机框架(MOFs),可能包含类似2,6-二氟吡啶-3-胺的结构,处于二氧化碳捕集和封存研究的前沿。这些化合物因其高CO2吸附能力而备受赞誉,特别是在低压下,这是由于CO2与碱性氨基官能团之间的强烈相互作用。这一研究领域不仅解决了与温室气体排放相关的环境问题,还为设计具有增强选择性和效率的气体分离过程材料开辟了新途径(Lin, Kong, & Chen, 2016)。

属性

IUPAC Name |

2,6-difluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWPHKCZBQOPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663856 | |

| Record name | 2,6-Difluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoropyridin-3-amine | |

CAS RN |

108118-69-0 | |

| Record name | 2,6-Difluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)